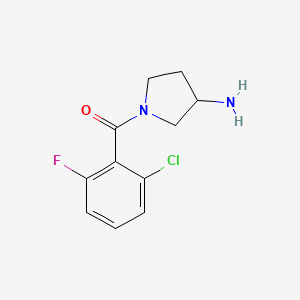

(3-氨基吡咯烷-1-基)(2-氯-6-氟苯基)甲酮

描述

Synthesis Analysis

The synthesis of compounds similar to “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” features a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving compounds like “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” often involve the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用

化学合成

该化合物用于合成各种化学化合物。 它是生产 1- (2-氟苯甲酰)吡咯烷-3-胺盐酸盐的关键成分 .

研究与开发

该化合物用于研究与开发过程。 它通常在实验室环境中用于实验目的 .

镇痛功效

在体内,该化合物在完全弗氏佐剂诱导的大鼠辐射热超敏反应和慢性压迫性损伤诱导的冷超敏反应模型中均表现出镇痛功效,这两种模型分别是炎症性和神经性疼痛的模型 .

极光激酶抑制

该化合物已用于发现和合成基于嘧啶的极光激酶抑制剂。 该抑制剂可能诱导极光 A 的 DFG 激活环发生翻转,导致 cMYC 和 MYCN 的水平降低 .

放射性标记抑制剂

该化合物已用于开发亚纳摩尔放射性氟化 (2-吡咯烷-1-基)咪唑抑制剂。 这些抑制剂具有更高的 TrkB/C 效力,并表现出有利的选择性特征和物理化学参数,可转化为体内 PET 成像剂 .

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific biological target(s) of the compound. For instance, if the compound were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a pyrrolidine ring might influence the compound’s binding to its target .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a pyrrolidine ring and fluorine atom might influence these properties .

实验室实验的优点和局限性

The use of 3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone in laboratory experiments has both advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is readily available. Additionally, the compound is water-soluble, making it easy to work with in aqueous solutions. However, one limitation is that the compound is relatively expensive, making it difficult to use in large-scale experiments.

未来方向

The potential applications of 3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone are numerous. Further research could be conducted to investigate the compound’s ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, future studies could be conducted to explore the compound’s ability to act as an agonist at certain receptors, such as the serotonin receptor 5-HT2A. Furthermore, future experiments could be conducted to investigate the compound’s anti-inflammatory and anticonvulsant effects in animal models. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of various pharmaceuticals.

属性

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIKIZUXTGHVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)

![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)

![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)

![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)

![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)